molecular formula C11H11N3 B6269046 N3-phenylpyridine-3,4-diamine CAS No. 92289-37-7

N3-phenylpyridine-3,4-diamine

Cat. No.: B6269046
CAS No.: 92289-37-7
M. Wt: 185.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-phenylpyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with phenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Pyridine Ring Amination: One common method involves the amination of a pyridine ring. This can be achieved by reacting pyridine with ammonia or amines under suitable conditions.

    Phenyl Substitution: The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a phenylboronic acid reacts with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of N3-phenylpyridine-3,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N3-phenylpyridine-3,4-diamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

N3-phenylpyridine-3,4-diamine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N3-phenylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N3-phenylpyridine-2,3-diamine
  • N3-phenylpyridine-4,5-diamine

Uniqueness

N3-phenylpyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

92289-37-7

Molecular Formula

C11H11N3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.